

A Comparative Analysis of ACH-000143 and Agomelatine on Insulin Sensitivity

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Compound of Interest

Compound Name: ACH-000143

Cat. No.: B8143701

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This guide provides a detailed comparative analysis of two melatonin receptor agonists, **ACH-000143** and agomelatine, focusing on their effects on insulin sensitivity. The information is compiled from preclinical studies to assist in the evaluation of their therapeutic potential in metabolic diseases.

Executive Summary

Both **ACH-000143**, a novel melatonin receptor agonist, and agomelatine, an established antidepressant with melatonergic activity, have demonstrated positive effects on insulin sensitivity in preclinical models of diet-induced obesity. **ACH-000143** has been shown to significantly improve the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) in rats fed a high-fat diet. Similarly, agomelatine has been reported to lower HOMA-IR and improve glucose tolerance in comparable animal models. While a direct head-to-head comparative study is not yet available, this guide consolidates the existing data to facilitate an objective assessment of their performance.

Data Presentation

The following table summarizes the quantitative data on the effects of **ACH-000143** and agomelatine on markers of insulin sensitivity.

Compound	Animal Model	Key Parameter	Results	Reference
ACH-000143	High-fat diet-fed Sprague-Dawley rats	HOMA-IR	Shown improvement in HOMA-IR on day 51 of treatment.	[Ferreira et al., 2021]
Agomelatine	High-fat diet-fed obese rats	Plasma Glucose & Glucose Tolerance	Significantly reduced plasma glucose levels and improved impaired glucose tolerance.	[Ozcan et al., 2018]
Agomelatine	Preclinical studies (unspecified model)	HOMA-IR	Exhibited a lower HOMA-IR in one study.	[Systematic Review][1]

Note: Specific quantitative values for HOMA-IR and detailed Oral Glucose Tolerance Test (OGTT) data for agomelatine in a high-fat diet model were not available in the reviewed literature for a direct numerical comparison.

Experimental Protocols

This section details the methodologies for key experiments cited in the analysis of **ACH-000143** and agomelatine.

Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)

The HOMA-IR is a method used to quantify insulin resistance from fasting plasma glucose and insulin levels.

Protocol for HOMA-IR Measurement in Rats:

- Animal Fasting: Rats are fasted overnight (typically 12-16 hours) with free access to water to ensure a basal metabolic state.

- **Blood Collection:** Blood samples are collected from a suitable site (e.g., tail vein, saphenous vein, or cardiac puncture under anesthesia for terminal studies).
- **Plasma/Serum Separation:** The collected blood is processed to separate plasma (using an anticoagulant like EDTA) or serum by centrifugation.
- **Glucose and Insulin Measurement:** Plasma/serum glucose concentrations are measured using a glucose oxidase method, and insulin levels are determined using a rat-specific ELISA kit.
- **HOMA-IR Calculation:** The HOMA-IR index is calculated using the following formula:

$$\text{HOMA-IR} = [\text{Fasting Insulin } (\mu\text{U/mL}) \times \text{Fasting Glucose } (\text{mmol/L})] / 22.5.[2][3]$$

Oral Glucose Tolerance Test (OGTT)

The OGTT is a dynamic test to assess how quickly glucose is cleared from the blood, providing insights into insulin sensitivity and glucose metabolism.

Protocol for OGTT in Rats:

- **Animal Fasting:** Rats are fasted overnight (12-16 hours) prior to the test.
- **Baseline Blood Sample:** A baseline blood sample (t=0 min) is collected to measure fasting glucose and insulin levels.
- **Glucose Administration:** A concentrated glucose solution (typically 2 g/kg body weight) is administered orally via gavage.
- **Timed Blood Sampling:** Subsequent blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
- **Glucose and Insulin Measurement:** Plasma glucose and insulin concentrations are measured for each time point.
- **Data Analysis:** The results are typically plotted as glucose and insulin concentrations over time. The Area Under the Curve (AUC) for both glucose and insulin is calculated to provide a quantitative measure of glucose tolerance.

Western Blot Analysis of Insulin Signaling Pathway

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation state of key proteins in the insulin signaling pathway (e.g., Akt, IRS-1).

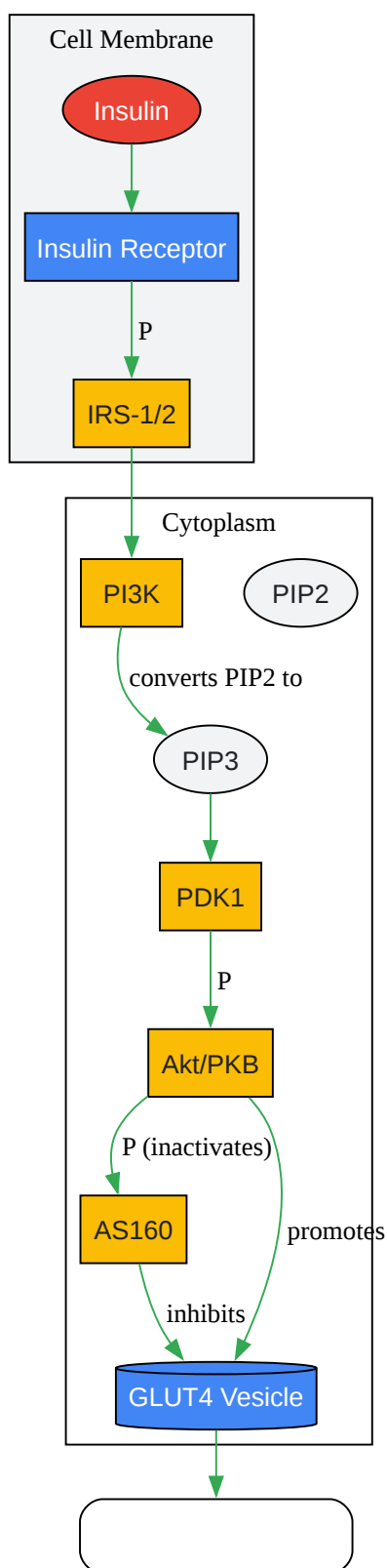
Protocol for Western Blot Analysis:

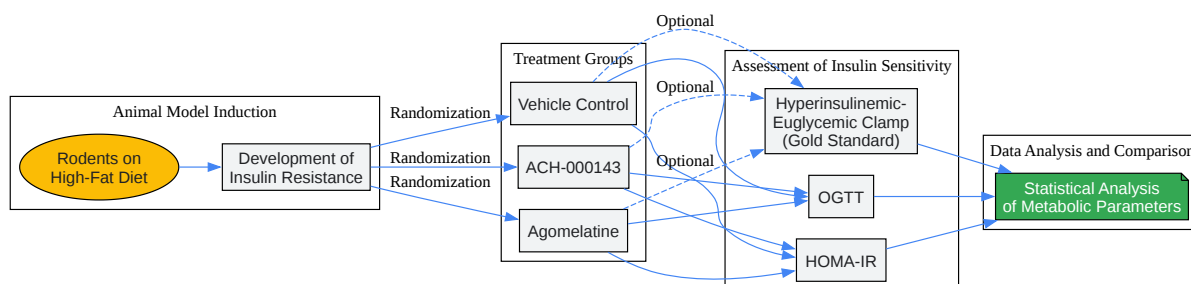
- **Tissue/Cell Lysis:** Tissues (e.g., liver, muscle, adipose) or cells are homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract proteins.
- **Protein Quantification:** The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:**
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt).
 - After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- **Detection:** The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensity is quantified to determine the relative protein expression or phosphorylation levels.^{[4][5][6][7][8]}

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the insulin signaling pathway and a typical experimental workflow for evaluating insulin sensitizers.





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- To cite this document: BenchChem. [A Comparative Analysis of ACH-000143 and Agomelatine on Insulin Sensitivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8143701#comparative-analysis-of-ach-000143-and-agomelatine-on-insulin-sensitivity]

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